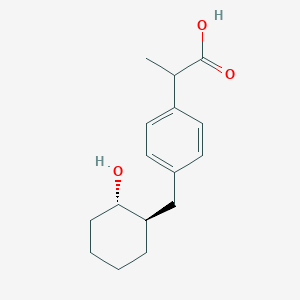
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a phenylpropanoic acid backbone. Its chemical properties make it a valuable subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.
Attachment of the Phenyl Group: The hydroxycyclohexyl intermediate is then reacted with a benzyl halide to introduce the phenyl group.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets in the body. The hydroxy group and the phenylpropanoic acid backbone play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)acetic acid: This compound has a similar structure but with an acetic acid backbone instead of propanoic acid.
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)butanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H22O3 |
|---|---|
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
2-[4-[[(1R,2S)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m1/s1 |
InChI-Schlüssel |
MCDKWYZDOMTURB-JBAPVGOWSA-N |
Isomerische SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCCC[C@@H]2O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)
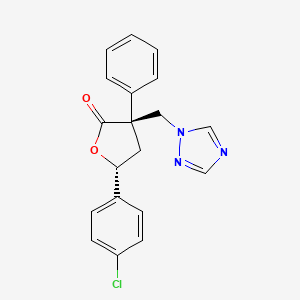
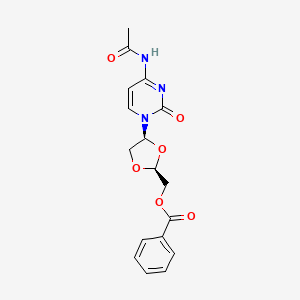
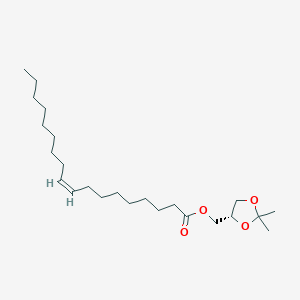

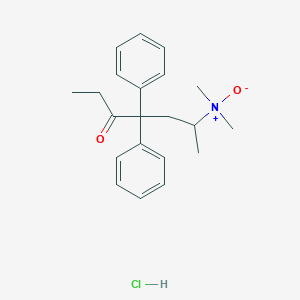
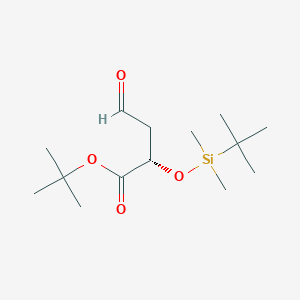
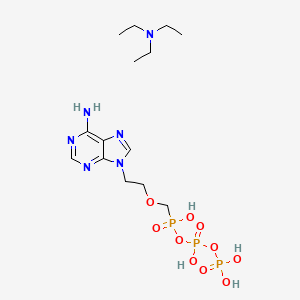


![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
